Rapacuronium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

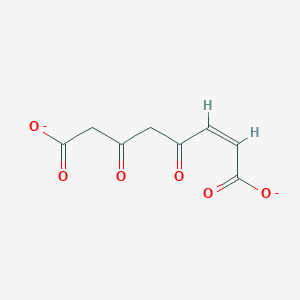

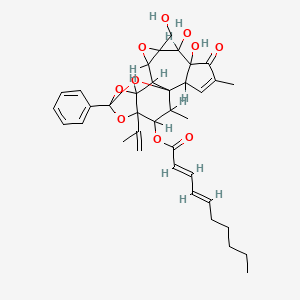

Rapacuronium is a steroid ester.

Rapacuronium was withdrawn in 2001 in many countries due to risk of fatal bronchospasm.

科学的研究の応用

Rapacuronium and Bronchospasm

Rapacuronium, a nondepolarizing muscle relaxant, has been associated with severe bronchospasm and desaturation in children and adults. Studies have highlighted cases where its administration led to significant bronchoconstriction and oxygen desaturation, raising concerns about its respiratory effects (Kron, 2001), (Naguib, 2001).

Interaction with Muscarinic Receptors

Research has explored how Rapacuronium preferentially antagonizes muscarinic receptors in airway smooth muscle. It was found to have a higher affinity for M2 over M3 muscarinic receptors, which might explain the mechanism behind its bronchoconstrictive effects (Jooste, Zhang, & Emala, 2005).

Comparison with Other Neuromuscular Blocking Agents

Rapacuronium has been compared with other neuromuscular blocking agents regarding its onset of action, duration, and adverse effects. It is noted for its rapid onset but also for its dose-related adverse effects, particularly bronchospasm, which is more prevalent under rapid-sequence induction conditions (Sparr, Beaufort, & Fuchs-Buder, 2001).

Hemodynamic Effects

The hemodynamic effects of Rapacuronium have been studied, particularly in patients with coronary artery disease. It was found to cause significant decreases in blood pressure and systemic vascular resistance compared to other muscle relaxants (Delboy, Tomichek, & Shields, 2002).

Clinical Pharmacology

Rapacuronium's pharmacology, including its potency and recovery times, has been examined. It's characterized as having a less potent effect than other nondepolarizing muscle relaxants, with rapid onset and shorter recovery times. Its suitability for different clinical scenarios, such as rapid-sequence induction, has been explored (Larijani, Zafeiridis, & Goldberg, 1999).

Clinical Experience and Practice

The clinical practice and acceptance of Rapacuronium, especially in scenarios requiring rapid onset and short duration of action, have been reviewed. Despite its advantages in certain settings, the occurrence of bronchospasm has been a significant concern (Bartkowski & Witkowski, 2001).

Pharmacokinetics and Metabolism

The pharmacokinetics of Rapacuronium and its metabolite have been studied, revealing insights into its elimination process and the influence of factors like age and gender on its pharmacokinetic characteristics (Schiere, Proost, Schuringa, & Wierda, 1999), (Fisher et al., 1999).

特性

CAS番号 |

465499-11-0 |

|---|---|

製品名 |

Rapacuronium |

分子式 |

C37H61N2O4+ |

分子量 |

597.9 g/mol |

IUPAC名 |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C37H61N2O4/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2/h6,27-33,35H,1,7-25H2,2-5H3/q+1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |

InChIキー |

HTIKWNNIPGXLGM-YLINKJIISA-N |

異性体SMILES |

CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |

SMILES |

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |

正規SMILES |

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |

その他のCAS番号 |

465499-11-0 |

同義語 |

Org 9487 Org-9487 rapacuronium rapacuronium bromide Raplon |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-[1-(2-Pyridinyl)ethylidene]thiosemicarbazide](/img/structure/B1238806.png)

![(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1238809.png)

![6-Bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B1238810.png)